Tert-butyl (s)-2-carbamimidoylpyrrolidine-1-carboxylate
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Overview
Description
1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,1,1-dimethylethylester,(2S)- is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Chemical Reactions Analysis
1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,1,1-dimethylethylester,(2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,1,1-dimethylethylester,(2S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar compounds to 1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,1,1-dimethylethylester,(2S)- include other pyrrolidine derivatives such as:
Pyrrolizines: These compounds share the pyrrolidine ring structure but have different substituents, leading to distinct biological activities.
Pyrrolidine-2-one: This derivative features a carbonyl group at the second position, influencing its chemical reactivity and applications.
Pyrrolidine-2,5-diones:
The uniqueness of 1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,1,1-dimethylethylester,(2S)- lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C10H19N3O2 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
tert-butyl (2S)-2-carbamimidoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)13-6-4-5-7(13)8(11)12/h7H,4-6H2,1-3H3,(H3,11,12)/t7-/m0/s1 |
InChI Key |
ZCUQKBLYCPKOJS-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=N)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=N)N |
Origin of Product |
United States |
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